
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide, commonly known as TPPO, is a pyrrole-based compound that has gained significant attention in scientific research due to its unique properties. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 213.32 g/mol. TPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Mecanismo De Acción
The mechanism of action of TPPO is not fully understood, but it is believed to work by inducing apoptosis in cancer cells. TPPO has been shown to activate the caspase cascade, which leads to the activation of apoptosis. Additionally, TPPO has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TPPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that TPPO induces apoptosis in cancer cells, inhibits the NF-κB pathway, and activates the caspase cascade. Additionally, TPPO has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that TPPO can reduce tumor growth in mice and can improve glucose metabolism in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, TPPO has a high affinity for metal ions, making it a useful ligand in metal-catalyzed reactions. However, TPPO has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling TPPO, and proper safety precautions should be followed.
Direcciones Futuras
There are several future directions for research on TPPO. One area of interest is the development of TPPO-based anticancer agents. TPPO has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of novel anticancer drugs. Additionally, TPPO could be used as a building block for the synthesis of new organic compounds with potential applications in material science and chemical biology. Finally, further studies are needed to fully understand the mechanism of action of TPPO and its potential applications in various fields.
Métodos De Síntesis
TPPO can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with isobutyryl chloride in the presence of anhydrous aluminum chloride. The reaction yields TPPO in high purity and yield. Other methods of synthesis include the reaction of 2,5-dimethylpyrrole with isobutyric anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
TPPO has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-catalyzed reactions, as a fluorescent probe for the detection of metal ions, and as a stabilizer for metal nanoparticles. In medicinal chemistry, TPPO has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, TPPO has been used as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)13(5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAMYMOZOHWISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



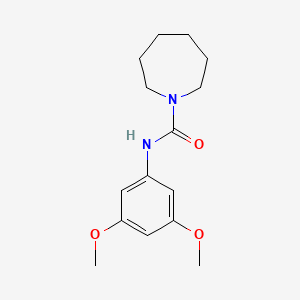
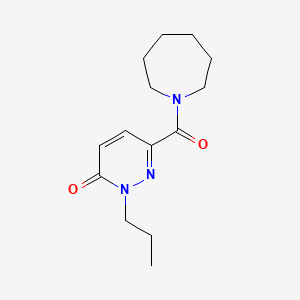

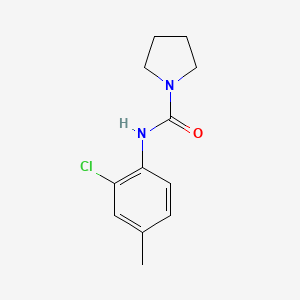


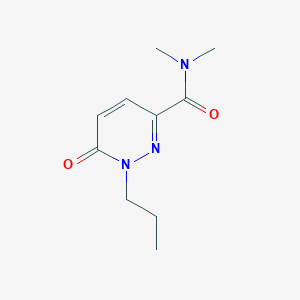

![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
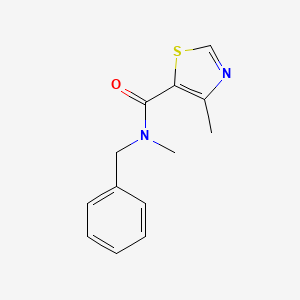
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)